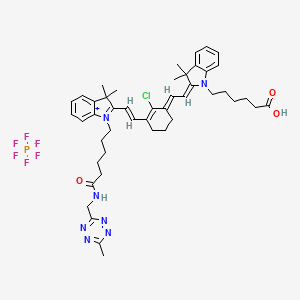

IR808-TZ

Beschreibung

BenchChem offers high-quality IR808-TZ suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about IR808-TZ including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C46H57ClF6N7O3P |

|---|---|

Molekulargewicht |

936.4 g/mol |

IUPAC-Name |

6-[(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-[3,3-dimethyl-1-[6-[(6-methyl-1,2,4,5-tetrazin-3-yl)methylamino]-6-oxohexyl]indol-1-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]hexanoic acid hexafluorophosphate |

InChI |

InChI=1S/C46H56ClN7O3.F6P/c1-32-49-51-41(52-50-32)31-48-42(55)23-8-6-14-29-53-37-21-12-10-19-35(37)45(2,3)39(53)27-25-33-17-16-18-34(44(33)47)26-28-40-46(4,5)36-20-11-13-22-38(36)54(40)30-15-7-9-24-43(56)57;1-7(2,3,4,5)6/h10-13,19-22,25-28H,6-9,14-18,23-24,29-31H2,1-5H3,(H-,48,55,56,57);/q;-1/p+1 |

InChI-Schlüssel |

SQLJBWDDJNDVCR-UHFFFAOYSA-O |

Isomerische SMILES |

CC1=NN=C(N=N1)CNC(=O)CCCCC[N+]2=C(C(C3=CC=CC=C32)(C)C)/C=C/C4=C(/C(=C/C=C/5\C(C6=CC=CC=C6N5CCCCCC(=O)O)(C)C)/CCC4)Cl.F[P-](F)(F)(F)(F)F |

Kanonische SMILES |

CC1=NN=C(N=N1)CNC(=O)CCCCC[N+]2=C(C(C3=CC=CC=C32)(C)C)C=CC4=C(C(=CC=C5C(C6=CC=CC=C6N5CCCCCC(=O)O)(C)C)CCC4)Cl.F[P-](F)(F)(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of IR808 in Cancer Cells

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core mechanisms through which the near-infrared (NIR) cyanine dye IR808 exerts its anti-cancer effects. IR808 is a versatile theranostic agent, functioning as both a photosensitizer for therapy and a fluorescent probe for imaging. Its primary therapeutic action is triggered by near-infrared light, typically at a wavelength of 808 nm, which offers the advantage of deeper tissue penetration compared to visible light. The anti-cancer efficacy of IR808 stems from its ability to induce both photothermal and photodynamic effects, leading to tumor cell destruction through distinct but often synergistic pathways.

Core Mechanism of Action: A Dual Phototherapeutic Approach

Upon excitation with 808 nm NIR light, IR808 initiates two primary cytotoxic processes: Photothermal Therapy (PTT) and Photodynamic Therapy (PDT). These processes can lead to different forms of cell death, including apoptosis and necrosis.

The principal mechanism of PTT involves the conversion of absorbed light energy into heat. IR808 is an efficient photothermal agent, meaning it excels at non-radiative decay processes where electronic excitation energy is converted into vibrational energy, rapidly heating the local environment.[1] This localized hyperthermia (temperatures rising above 41°C) has several destructive effects on cancer cells:

-

Protein Denaturation and Membrane Disruption: Elevated temperatures lead to the denaturation of essential proteins and enzymes, disrupting cellular functions. The integrity of cellular and organellar membranes is compromised, causing a loss of function and eventual cell death.[2]

-

Coagulative Necrosis: At higher temperatures (approaching 60°C), the intense heat causes coagulative necrosis, a form of cell death characterized by the irreversible denaturation of intracellular proteins and membrane breakdown.[2]

-

Enhanced Drug Delivery: In drug delivery systems, the heat generated can trigger the release of co-loaded chemotherapeutic agents in a spatiotemporally controlled manner.[3]

The photothermal conversion efficiency (η) is a key parameter for evaluating PTT agents. For instance, when integrated into a nanoplatform with Au-Bi bimetallic nanoparticles, IR808 contributed to a photothermal conversion efficiency of 34.2%.[4][5]

Concurrent with its photothermal effects, IR808 can also act as a photosensitizer to generate cytotoxic reactive oxygen species (ROS).[6] This process, known as photodynamic therapy, is typically oxygen-dependent.

-

Generation of Reactive Oxygen Species (ROS): After absorbing a photon, the photosensitizer (IR808) transitions to an excited triplet state. It can then transfer its energy to molecular oxygen (³O₂), converting it into highly reactive singlet oxygen (¹O₂) or other ROS like superoxide anions and hydroxyl radicals.[4][7][8]

-

Oxidative Stress and Cellular Damage: ROS are highly reactive molecules that induce significant oxidative stress within the cell.[9] They indiscriminately damage key biomolecules, including lipids (leading to membrane peroxidation), proteins (causing functional inactivation), and nucleic acids (resulting in DNA damage).[10]

-

Induction of Apoptosis: The extensive cellular damage triggered by ROS can activate intrinsic apoptotic pathways.[6][11] Damage to mitochondria, a primary site of ROS production, can lead to the release of cytochrome c and the activation of the caspase cascade, culminating in programmed cell death.[6][7]

The dual PTT and PDT effects of IR808-based systems provide a synergistic approach to cancer therapy, enhancing the overall therapeutic efficacy.[4][6]

Affected Signaling Pathways

The hyperthermia and ROS generated by IR808-mediated phototherapy disrupt multiple intracellular signaling pathways, contributing to cell death and inhibition of tumor progression.

-

Apoptosis Pathways: ROS-induced oxidative stress is a potent trigger for the intrinsic apoptosis pathway. Damage to the mitochondrial membrane leads to the release of pro-apoptotic factors, activating a cascade of caspases that execute programmed cell death.[6]

-

Heat Shock Response: Hyperthermia from PTT can induce the expression of heat shock proteins (HSPs), such as HSP90, which is a cellular defense mechanism. However, combining PTT with HSP90 inhibitors can block this pro-survival signaling, leading to synergistic anti-tumor effects by interfering with pathways related to the cell cycle, Akt signaling, and hypoxia-inducible factor (HIF-1α).[12]

-

Tumor Microenvironment and Immunity: Cell death induced by PTT/PDT, particularly immunogenic cell death (ICD), can release damage-associated molecular patterns (DAMPs).[13][14] This process can potentially stimulate an anti-tumor immune response by activating dendritic cells and promoting the infiltration of cytotoxic T lymphocytes into the tumor microenvironment.[13][15][16]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the efficacy of IR808-based systems.

Table 1: In Vitro Cytotoxicity and Cellular Effects

| Cell Line | System | Treatment | Cell Viability (%) | Observation | Reference |

|---|---|---|---|---|---|

| 4T1 | GVs-IR808 | GVs-IR808 + Laser | < 20% | Significant cell death observed. | [2] |

| 4T1 | GVs-IR808 | GVs-IR808 + US + Laser | ~5% | Ultrasound enhances cytotoxicity. | [2] |

| 4T1 & Hela | GVs-IR808 | GVs-IR808 only (0-200 µg/mL) | > 90% | Negligible toxicity without light. |[2] |

Table 2: In Vivo Anti-Tumor Efficacy

| Animal Model | System | Treatment Group | Outcome | Reference |

|---|---|---|---|---|

| 4T1 Tumor-bearing Mice | GVs-IR808 | GVs-IR808 + US + Laser | Significant tumor growth inhibition; prolonged survival. | [2] |

| Nude Mice with Cervical Tumors | IR808 Dye | IR808 Injection | Significant tumor-to-background fluorescence ratios. | [17][18] |

| B16-F10 Melanoma in BALB/c Mice | Melanin (endogenous) | 808 nm Laser Irradiation | Massive necrosis in melanin-containing tumor tissue. |[1] |

Table 3: Physicochemical and Performance Properties

| System | Property | Value | Notes | Reference |

|---|---|---|---|---|

| Au–Bi-GSH@IR808 | Photothermal Conversion Efficiency (η) | 34.2% | Upon 808 nm laser irradiation. | [4][5] |

| IR808@MnO | Diagnostic Sensitivity (Malignant Pleural Effusion) | 74.4% | Staining method for patient samples. | [5][19] |

| IR808@MnO | Diagnostic Specificity (Malignant Pleural Effusion) | 79.5% | Staining method for patient samples. |[5][19] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to evaluate the mechanism of action of IR808.

-

Objective: To assess the cytotoxicity of IR808 formulations with and without laser irradiation.

-

Protocol:

-

Cell Seeding: Cancer cells (e.g., 4T1, HeLa) are seeded into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and cultured for 24 hours to allow for attachment.[2]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the IR808 formulation (e.g., 0-200 µg/mL). Control wells receive medium only.[2]

-

Incubation: Cells are incubated with the formulation for a specified period (e.g., 12 hours).[2]

-

Irradiation: For phototherapy groups, the designated wells are exposed to an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).

-

CCK-8 Assay: After irradiation and a further incubation period (e.g., 24 hours), 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

Measurement: The plate is incubated for 1-4 hours at 37°C, and the absorbance is measured at 450 nm using a microplate reader. Cell viability is calculated as a percentage relative to the untreated control group.

-

-

Objective: To distinguish and quantify apoptotic versus necrotic cell death induced by IR808 phototherapy.

-

Protocol:

-

Cell Treatment: Cells are cultured in 6-well plates and treated with the IR808 formulation and/or laser irradiation as described above.

-

Cell Harvesting: After treatment, both adherent and floating cells are collected, washed twice with cold PBS, and resuspended in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to 100 µL of the cell suspension.

-

Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.

-

Analysis: 400 µL of 1X Binding Buffer is added to each tube. The stained cells are analyzed by flow cytometry within 1 hour.

-

Quantification: The cell population is gated into four quadrants: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

-

-

Objective: To evaluate the anti-tumor efficacy of IR808-based phototherapy in a living animal model.

-

Protocol:

-

Tumor Implantation: Nude mice are subcutaneously injected with a suspension of cancer cells (e.g., 1x10⁶ 4T1 cells) in the flank or another designated area. Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).[2][18]

-

Grouping and Administration: Mice are randomly divided into treatment groups (e.g., Saline, IR808 only, Saline + Laser, IR808 + Laser). The IR808 formulation is administered systemically via intravenous (tail vein) injection.[2][18]

-

Biodistribution Imaging (Optional): The accumulation of the IR808 agent at the tumor site can be monitored over time using an in vivo imaging system (IVIS) to determine the optimal time for laser irradiation.[17]

-

Laser Irradiation: At the time of peak tumor accumulation (e.g., 24 hours post-injection), the tumor area of the designated groups is irradiated with an 808 nm laser at a specific power density for a set duration.

-

Monitoring: Tumor volume and mouse body weight are measured every 2-3 days. Tumor volume is often calculated using the formula: (Tumor Length × Tumor Width²) / 2.

-

Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and photographed. Tumors and major organs may be collected for histological analysis (e.g., H&E staining, TUNEL staining for apoptosis, Ki67 staining for proliferation).[2]

-

Conclusion

The mechanism of action of IR808 in cancer cells is a multi-faceted process primarily driven by its photothermal and photodynamic properties upon activation by 808 nm NIR light. It effectively induces cell death through both necrosis and apoptosis by generating localized hyperthermia and cytotoxic ROS. This dual-action capability, combined with its utility in fluorescence imaging, makes IR808 a powerful agent in the development of advanced theranostic platforms. The ability to conjugate IR808 with targeting moieties or encapsulate it within nanocarriers further enhances its tumor specificity and therapeutic potential, paving the way for more effective and targeted cancer treatments.

References

- 1. Photothermal effect by 808-nm laser irradiation of melanin: a proof-of-concept study of photothermal therapy using B16-F10 melanotic melanoma growing in BALB/c mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A near infrared light activated phenothiazine based cancer cell specific phototherapeutic system: a synergistic approach to chemo-photothermal therapy - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 4. Integration of IR-808 and thiol-capped Au–Bi bimetallic nanoparticles for NIR light mediated photothermal/photodynamic therapy and imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. IR-808 loaded nanoethosomes for aggregation-enhanced synergistic transdermal photodynamic/photothermal treatment of hypertrophic scars - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 7. Reactive oxygen species in cancer: Current findings and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactive Oxygen Species Generating Systems Meeting Challenges of Photodynamic Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Reactive Oxygen Species-Based Nanomaterials for Cancer Therapy [frontiersin.org]

- 10. Reactive oxygen species in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Near-infrared light triggered multi-hit therapeutic nanosystem for tumor specific photothermal effect amplified signal pathway regulation and ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Near-infrared Light Triggered Activation of Pro-drug Combination Cancer Therapy and Induction of Immunogenic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Restoring the Immunity in the Tumor Microenvironment: Insights into Immunogenic Cell Death in Onco-Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Radiofrequency radiation reshapes tumor immune microenvironment into antitumor phenotype in pulmonary metastatic melanoma by inducing active transformation of tumor-infiltrating CD8+ T and NK cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Spectral Secrets of IR808-TZ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core spectral properties and quantum yield of IR808-TZ, a near-infrared (NIR) heptamethine cyanine dye. This document provides a comprehensive overview of its photophysical characteristics, detailed experimental protocols for their determination, and visual representations of the underlying scientific principles and workflows.

Core Spectral and Photophysical Properties

IR808-TZ exhibits distinct spectral characteristics in the near-infrared region, making it a valuable tool for various research and drug development applications, including in vivo imaging and photothermal therapy.[1][2][3] The key quantitative spectral and photophysical parameters of IR808-TZ in aqueous solutions are summarized in the table below.

| Property | Value | Solvent |

| Absorption Maximum (λ_max) | 776 nm[4] | Water |

| Emission Maximum (λ_em) | 790 nm[4] | Water |

| Quantum Yield (Φ) | 5.9% | Aqueous Solution |

| Molar Extinction Coefficient (ε) | ~200,000 - 250,000 M⁻¹cm⁻¹ (Estimated) | Aqueous Solution |

Note: The molar extinction coefficient is an estimated value based on typical ranges for heptamethine cyanine dyes in aqueous solutions, as a precise experimental value for IR808-TZ was not available in the reviewed literature.

Experimental Protocols

Accurate determination of the spectral properties of fluorescent dyes like IR808-TZ is crucial for their effective application. Below are detailed methodologies for measuring the molar extinction coefficient and the relative fluorescence quantum yield.

Determination of Molar Extinction Coefficient (ε)

The molar extinction coefficient, a measure of how strongly a substance absorbs light at a given wavelength, is determined using the Beer-Lambert law.

Materials:

-

IR808-TZ

-

High-purity solvent (e.g., deionized water or phosphate-buffered saline)

-

Calibrated UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of IR808-TZ and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution with concentrations that will yield absorbance values between 0.1 and 1.0 at the absorption maximum.

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength to the absorption maximum of IR808-TZ (776 nm).

-

Blank Measurement: Fill a clean cuvette with the solvent and use it to zero the spectrophotometer.

-

Absorbance Measurement: Measure the absorbance of each of the diluted IR808-TZ solutions.

-

Data Analysis: Plot a graph of absorbance versus concentration. The plot should be linear and pass through the origin. The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert law equation: A = εcl where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the line will be equal to εl.

Determination of Relative Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed. The relative method involves comparing the fluorescence of the sample to a standard with a known quantum yield. For NIR dyes like IR808-TZ, a common standard is Indocyanine Green (ICG) in DMSO.

Materials:

-

IR808-TZ

-

Quantum yield standard (e.g., ICG)

-

Appropriate high-purity solvents for both the sample and the standard

-

Calibrated spectrofluorometer with an excitation and emission monochromator

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Solution Preparation: Prepare a series of dilute solutions of both IR808-TZ and the standard in their respective solvents. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

Absorption Spectra: Measure the absorption spectra of all solutions using a UV-Vis spectrophotometer.

-

Fluorescence Spectra:

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum of the standard.

-

Measure the fluorescence emission spectrum of the standard solution.

-

Without changing the instrument settings, replace the standard with the IR808-TZ solution and measure its fluorescence emission spectrum using the same excitation wavelength.

-

-

Data Analysis:

-

Integrate the area under the emission curves for both the sample (A_sample) and the standard (A_standard).

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (A_sample / A_standard) * (Abs_standard / Abs_sample) * (n_sample² / n_standard²) where Φ is the quantum yield, A is the integrated fluorescence intensity, Abs is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Visualizing the Fundamentals and Workflows

To further elucidate the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Caption: Jablonski diagram illustrating the electronic transitions of IR808-TZ.

Caption: Experimental workflow for determining relative quantum yield.

Caption: Workflow for molar extinction coefficient determination.

References

An In-depth Technical Comparison of IR-783 and IR-808 Fluorescent Dyes

This technical guide provides a comprehensive comparison of the near-infrared (NIR) fluorescent dyes IR-783 and IR-808, intended for researchers, scientists, and drug development professionals. The document details their core properties, experimental applications, and underlying mechanisms of action.

Introduction

IR-783 and IR-808 are heptamethine cyanine dyes that exhibit strong absorption and fluorescence in the near-infrared spectrum, a region advantageous for deep-tissue imaging due to reduced autofluorescence and increased light penetration. These characteristics make them valuable tools in preclinical research, particularly in oncology for applications such as in vivo imaging, photothermal therapy (PTT), and photodynamic therapy (PDT). While structurally related, with IR-783 serving as a potential precursor for the synthesis of IR-808, they possess distinct photophysical and biological properties that dictate their optimal applications.

Physicochemical and Photophysical Properties

A summary of the key quantitative data for IR-783 and IR-808 is presented in the tables below for a clear side-by-side comparison.

Table 1: General and Chemical Properties

| Property | IR-783 | IR-808 |

| Chemical Formula | C₃₈H₄₆ClN₂NaO₆S₂ | C₄₂H₅₂BrClN₂O₄ |

| Molecular Weight | 749.35 g/mol | 764.24 g/mol |

| Solubility | Good water solubility | Water soluble, but may exhibit poor stability and aggregation |

| CAS Number | 115970-66-6 | 172971-76-5 |

Table 2: Photophysical Properties

| Property | IR-783 | IR-808 |

| Maximum Excitation (λex) | 776 nm[1] | 782 nm |

| Maximum Emission (λem) | 798 nm[1] | 808 nm[2][3] |

| Molar Extinction Coefficient (ε) | 157,000 - 261,000 M⁻¹cm⁻¹[4] | Not consistently reported, one study on NIR-IO nanocrystals reported 75.63 M⁻¹cm⁻¹ at 808 nm, which is not representative of the free dye. |

| Quantum Yield (Φ) | 5.5% - 11%[1] | 5% - 6.5% (in the 920-950 nm range)[1] |

| Stokes Shift | 22 nm[1] | ~26 nm |

Experimental Protocols

In Vitro Cell Staining with IR-783

This protocol describes the staining of cancer cells with IR-783 for fluorescence microscopy.

-

Cell Culture: Plate cancer cells (e.g., HeLa, SiHa, Caski) on four-chamber slides coated with vitronectin and incubate for 24 hours in a suitable medium containing 5% fetal bovine serum.

-

Preparation of Staining Solution: Prepare a working solution of IR-783 dye at a concentration of 20 µM in the appropriate cell culture medium.

-

Incubation: Remove the culture medium from the cells and add the IR-783 working solution. Incubate the slides at 37°C for 30 minutes.

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound dye.

-

Fixation: Fix the cells with 4% paraformaldehyde for 10 minutes.

-

Mounting: Wash the cells twice with PBS and mount with an aqueous mounting medium and a coverslip.

-

Imaging: Visualize the stained cells using a fluorescence microscope with appropriate filter sets for the NIR region.

In Vivo Tumor Imaging with IR-783

This protocol outlines the procedure for imaging tumor xenografts in mice using IR-783.

-

Animal Model: Use athymic nude mice with subcutaneously or orthotopically implanted human cancer cells. Allow tumors to grow to a diameter of approximately 2-8 mm.

-

Dye Administration: Inject the mice with an IR-783 dye solution at a dose of 0.35 mg/kg.

-

Imaging: Perform whole-body fluorescence imaging at various time points post-injection (e.g., 0.5, 24, 48, 72, and 96 hours) using an in vivo imaging system equipped for NIR fluorescence detection.

In Vitro Photothermal Therapy with IR-808

This protocol details the use of IR-808 for in vitro photothermal therapy.

-

Cell Culture: Seed cancer cells in a 96-well plate and culture until they reach the desired confluence.

-

Preparation of IR-808 Solution: Prepare solutions of IR-808 in a suitable solvent (e.g., DMSO) and then dilute to the desired final concentrations (e.g., 0, 20, 40, 80, 160 µg/mL) in cell culture medium.[5]

-

Incubation: Replace the culture medium with the IR-808 solutions and incubate for a predetermined time (e.g., 30 minutes).[3]

-

Laser Irradiation: Irradiate the cells with an 808 nm laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).[5]

-

Viability Assessment: Following irradiation, assess cell viability using a standard method such as the MTT assay to determine the cytotoxic effects of the photothermal treatment.

Signaling Pathways and Experimental Workflows

IR-783-Induced Mitochondrial Fission

IR-783 has been shown to inhibit the proliferation and migration of breast cancer cells by inducing mitochondrial fission. This leads to a decrease in ATP levels, resulting in cell cycle arrest.

Caption: IR-783 signaling pathway leading to inhibition of cancer cell proliferation and migration.

Experimental Workflow for IR-808 Mediated Photothermal Therapy

The following diagram illustrates a typical workflow for evaluating the efficacy of IR-808 in photothermal therapy, from nanoparticle formulation to in vivo treatment.

Caption: A generalized experimental workflow for IR-808 in photothermal therapy research.

Discussion and Conclusion

IR-783 and IR-808 are powerful near-infrared fluorescent dyes with significant potential in biomedical research and drug development. IR-783 is well-characterized, with good water solubility and intrinsic tumor-targeting capabilities, making it a suitable agent for in vivo imaging and as a therapeutic agent through mechanisms like the induction of mitochondrial fission.[6][7][8]

IR-808, while also a potent NIR dye, is frequently utilized in photothermal and photodynamic therapies, often in conjunction with nanoparticles to enhance its therapeutic efficacy.[9][10] Its application as a photosensitizer allows for light-induced cancer cell death.[9] The synthesis of IR-808 can be achieved from IR-783, highlighting their close chemical relationship.[11]

The choice between IR-783 and IR-808 will depend on the specific research application. For straightforward in vivo tumor imaging and studies on mitochondrial dysfunction, IR-783 is an excellent candidate. For applications requiring light-activated therapies such as PTT and PDT, IR-808, particularly when formulated in a nanocarrier system, is a more common choice. This guide provides the foundational technical information to assist researchers in selecting and utilizing these valuable NIR dyes in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. Study on the optical and biological properties in vitro of IR808-PEG-FA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IR-783 inhibits breast cancer cell proliferation and migration by inducing mitochondrial fission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. IR-808 loaded nanoethosomes for aggregation-enhanced synergistic transdermal photodynamic/photothermal treatment of hypertrophic scars - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 10. Integration of IR-808 and thiol-capped Au–Bi bimetallic nanoparticles for NIR light mediated photothermal/photodynamic therapy and imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 11. IR-783 - CD Bioparticles [cd-bioparticles.net]

The Discovery and Synthesis of IR808-TZ: A Technical Guide for Advanced Bioorthogonal Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and application of IR808-TZ, a near-infrared (NIR) heptamethine cyanine dye functionalized with a tetrazine moiety. This compound is designed for bioorthogonal chemistry applications, enabling precise labeling and imaging of biological targets in living systems. While the specific compound "IR808-TZ" is not extensively documented as a commercial product, this guide is based on established principles of organic synthesis and bioorthogonal chemistry, creating a well-founded prospectus for its creation and use. The "TZ" designation is presumed to represent a tetrazine group, a common component in bioorthogonal "click chemistry" reactions.

Introduction to IR808 and Bioorthogonal Chemistry

IR808 is a near-infrared fluorescent dye known for its applications in in vivo imaging due to its favorable optical properties, including deep tissue penetration and minimal autofluorescence from biological tissues.[1][2] The core structure of IR808 belongs to the heptamethine cyanine dye family.[3][4] Functionalization of such dyes with bioorthogonal reactive groups, such as tetrazine, allows for their specific conjugation to biomolecules that have been metabolically or genetically engineered to express a complementary dienophile, such as a strained alkene or alkyne. This highly specific and rapid reaction, known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA), forms the basis of many advanced biological imaging and therapeutic strategies.[5][6][7][8][9][10]

Physicochemical and Spectroscopic Properties of IR808-TZ

The introduction of a tetrazine moiety to the IR808 core is expected to modulate its photophysical properties. The tetrazine group can act as a quencher of the cyanine dye's fluorescence through mechanisms like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PeT).[8][11] Upon reaction with a dienophile, the tetrazine is converted to a dihydropyrazine, disrupting the quenching mechanism and leading to a significant increase in fluorescence emission. This "turn-on" characteristic is highly advantageous for reducing background noise in imaging experiments.[12][13]

Table 1: Predicted Physicochemical and Spectroscopic Data for IR808-TZ

| Property | Value | Reference |

| Chemical Formula | C₅₁H₅₅N₅O₂ (assumed) | N/A |

| Molecular Weight | 789.99 g/mol (assumed) | N/A |

| Appearance | Dark blue or green solid | [1] |

| Solubility | Soluble in organic solvents (DMSO, DMF) | [1] |

| Excitation Maximum (λex) | ~780 nm | [1] |

| Emission Maximum (λem) | ~808 nm | [1] |

| Molar Extinction Coefficient (ε) | > 200,000 M⁻¹cm⁻¹ | [14] |

| Quantum Yield (Φ) | Low (quenched state), High (after reaction) | [5][8] |

Note: The chemical formula and molecular weight are hypothetical and depend on the specific IR808 isomer and tetrazine linker used. The spectroscopic data are based on the parent IR808 dye and typical characteristics of tetrazine-cyanine conjugates.

Synthesis of IR808-TZ

The synthesis of IR808-TZ would involve the modification of the core IR808 structure with a tetrazine derivative. Heptamethine cyanine dyes often possess reactive functional groups, such as a carboxylic acid or an activated ester, which can be used for conjugation.

General Synthesis Scheme

The proposed synthesis involves a two-step process: the synthesis of the core IR808 dye with a suitable functional group for conjugation, followed by the coupling of a tetrazine moiety.

Caption: Proposed synthetic pathway for IR808-TZ.

Detailed Experimental Protocol

Materials:

-

Appropriate precursors for the IR808 core (e.g., substituted indolium salts and a polymethine bridge precursor).

-

Amino-functionalized tetrazine (e.g., 3-(p-aminobenzyl)-6-methyl-1,2,4,5-tetrazine).

-

Coupling reagents: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC), N-Hydroxysuccinimide (NHS).

-

Solvents: Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM).

-

Purification: Silica gel for column chromatography, High-performance liquid chromatography (HPLC).

Procedure:

-

Synthesis of Carboxy-Functionalized IR808 (IR808-COOH):

-

Synthesize the IR808 core structure with a carboxylic acid functional group on one of the indole rings, following established literature procedures for heptamethine cyanine dyes.[15] This typically involves the condensation of two indolium salt precursors with a polymethine bridge-forming reagent.

-

Purify the resulting IR808-COOH by column chromatography.

-

-

Activation of IR808-COOH:

-

Dissolve IR808-COOH (1 equivalent) in anhydrous DMF.

-

Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

-

Stir the reaction mixture at room temperature for 4 hours to form the NHS-ester of IR808.

-

-

Conjugation with Amino-Tetrazine:

-

In a separate flask, dissolve the amino-functionalized tetrazine (1.5 equivalents) in anhydrous DMF.

-

Add the activated IR808-NHS ester solution dropwise to the tetrazine solution.

-

Stir the reaction overnight at room temperature, protected from light.

-

-

Purification of IR808-TZ:

-

Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield the final IR808-TZ compound.

-

Confirm the structure and purity by mass spectrometry and NMR spectroscopy.

-

Application in Bioorthogonal Labeling

IR808-TZ can be used for the specific labeling of biomolecules that have been modified to contain a dienophile, such as trans-cyclooctene (TCO).

Experimental Workflow

Caption: Workflow for bioorthogonal labeling using IR808-TZ.

Protocol for Live Cell Imaging

Materials:

-

Cells expressing a protein of interest tagged with a dienophile (e.g., TCO-lysine incorporated via genetic code expansion).

-

IR808-TZ stock solution in DMSO.

-

Cell culture medium.

-

Fluorescence microscope equipped with a NIR laser and appropriate emission filters.

Procedure:

-

Cell Preparation:

-

Culture the cells expressing the TCO-tagged protein in a suitable imaging dish.

-

-

Labeling with IR808-TZ:

-

Dilute the IR808-TZ stock solution in cell culture medium to the desired final concentration (typically in the low micromolar range).

-

Replace the medium on the cells with the IR808-TZ containing medium.

-

Incubate the cells for 1-2 hours at 37°C.

-

-

Imaging:

-

Wash the cells with fresh medium to remove any unbound probe (optional, as the probe is fluorogenic).

-

Image the cells using a fluorescence microscope with excitation around 780 nm and detection of emission above 800 nm. The fluorescence signal will indicate the location of the target protein.

-

Investigating Signaling Pathways

Bioorthogonal labeling with probes like IR808-TZ is a powerful tool to study the dynamics of signaling proteins within their native cellular environment. For example, it can be used to track the localization and interactions of a specific kinase in a signaling cascade.

Caption: A generic signaling pathway that can be studied using IR808-TZ.

By labeling a receptor or a downstream signaling protein with IR808-TZ, researchers can use live-cell imaging to monitor its trafficking, dimerization, or recruitment to specific cellular compartments in response to stimuli, providing valuable insights into the dynamics of cellular communication.

Conclusion

IR808-TZ represents a promising tool for researchers in chemical biology and drug development. Its near-infrared properties, combined with the specificity and fluorogenic nature of the tetrazine-dienophile reaction, offer a powerful method for real-time visualization of biological processes in living systems. The synthetic and experimental protocols outlined in this guide provide a foundation for the creation and application of this and similar advanced bioorthogonal probes. Further research and development in this area will undoubtedly continue to expand the capabilities of molecular imaging and our understanding of complex biological systems.

References

- 1. abmole.com [abmole.com]

- 2. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heptamethine Cyanine Dyes in the Design of Photoactive Carbon Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ovid.com [ovid.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Overview of Syntheses and Molecular-Design Strategies for Tetrazine-Based Fluorogenic Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 10. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 11. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorogenic Tetrazine Bioorthogonal Probes for Advanced Application in Bioimaging and Biomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spiedigitallibrary.org [spiedigitallibrary.org]

- 15. Dimerizing Heptamethine Cyanine Fluorophores from the Meso Position: Synthesis, Optical Properties, and Metal Sensing Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Cellular Uptake and Subcellular Localization of IR808-TZ

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated cellular uptake and subcellular localization of IR808-TZ, a near-infrared (NIR) fluorescent probe conjugated with a tetrazine moiety for bioorthogonal labeling. Due to the nascent stage of research on this specific conjugate, this document synthesizes information from studies on the parent IR808 dye, the well-established behavior of tetrazine-conjugated molecules, and standard cell biology methodologies to offer a predictive framework and detailed experimental protocols for its characterization.

Introduction to IR808-TZ

IR808 is a heptamethine cyanine dye that exhibits fluorescence in the near-infrared spectrum, making it a valuable tool for deep-tissue in vivo imaging with reduced background autofluorescence.[1] The addition of a tetrazine ("-TZ") group enables its use in bioorthogonal chemistry, specifically for the highly efficient and specific inverse electron-demand Diels-Alder cycloaddition with a dienophile, such as trans-cyclooctene (TCO).[2][3] This allows for the precise labeling of target molecules in complex biological environments. Understanding the cellular transport and fate of IR808-TZ is critical for its effective application in cell biology and drug development.

Cellular Uptake of IR808-TZ

The internalization of IR808-TZ into cells is predicted to occur predominantly through endocytosis, a process by which cells engulf extracellular material.[4][5] The specific endocytic pathways involved can include clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis, with the preferential route being dependent on the physicochemical properties of the conjugate and the specific cell type under investigation.

Quantitative Data Summary

While specific quantitative data for IR808-TZ is not yet available in the literature, the following table provides a template for the presentation of such data, which would be crucial for comparing its uptake efficiency across different cell lines and conditions.

| Cell Line | Concentration (µM) | Incubation Time (h) | Uptake Efficiency (%) | Method of Quantification |

| e.g., HeLa | 10 | 4 | [To Be Determined] | Flow Cytometry |

| e.g., A549 | 10 | 4 | [To Be Determined] | Fluorescence Microscopy |

| e.g., MCF-7 | 10 | 4 | [To Be Determined] | Spectrofluorometry |

Subcellular Localization of IR808-TZ

Following endocytosis, IR808-TZ is expected to be trafficked through the endo-lysosomal pathway, moving from early endosomes to late endosomes, and ultimately accumulating in lysosomes. This localization can be quantitatively assessed through colocalization analysis with organelle-specific fluorescent markers.

Colocalization Analysis

The degree of colocalization between IR808-TZ and organelle markers can be quantified using metrics such as the Pearson's Correlation Coefficient (PCC) and Manders' Overlap Coefficient (MOC).[6][7][8][9] PCC values range from -1 (perfect anti-correlation) to +1 (perfect correlation), while MOC values range from 0 (no overlap) to 1 (complete overlap). The table below illustrates how colocalization data for IR808-TZ could be effectively summarized.

| Organelle Marker | Expected Pearson's Correlation Coefficient (PCC) | Expected Manders' Overlap Coefficient (MOC) | Interpretation |

| e.g., LysoTracker Green | High Positive Value | High Value (>0.7) | Suggests significant accumulation in lysosomes. |

| e.g., Rab5-GFP (Early Endosomes) | Moderate Positive Value | Moderate Value | Indicates transient passage through early endosomes. |

| e.g., Rab7-GFP (Late Endosomes) | Moderate to High Positive Value | Moderate to High Value | Suggests trafficking through and potential accumulation in late endosomes. |

Experimental Protocols

Protocol 1: Quantification of Cellular Uptake of IR808-TZ

This protocol outlines the steps to quantify the uptake of IR808-TZ in a selected cell line using flow cytometry and fluorescence microscopy.

Materials:

-

Adherent mammalian cells (e.g., HeLa)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

IR808-TZ stock solution (in a biocompatible solvent like DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Trypsin-EDTA solution

-

Flow cytometer with appropriate laser and filters for NIR dyes

-

Fluorescence microscope with a suitable filter cube for IR808

-

Multi-well plates (6-well for flow cytometry, 96-well black-walled, clear-bottom for microscopy)

Procedure:

-

Cell Seeding: Plate cells in multi-well plates and culture until they reach 70-80% confluency.

-

IR808-TZ Incubation: Prepare a series of concentrations of IR808-TZ in complete culture medium. Replace the existing medium with the IR808-TZ solution and incubate for various time points (e.g., 1, 4, 8, 24 hours) at 37°C.

-

Washing: Following incubation, aspirate the IR808-TZ solution and wash the cells three times with ice-cold PBS to remove extracellular probe.

-

Sample Preparation for Flow Cytometry: a. Detach the cells using Trypsin-EDTA. b. Resuspend the cells in cold PBS.

-

Data Acquisition: a. Flow Cytometry: Analyze the cell suspension to determine the mean fluorescence intensity per cell. b. Fluorescence Microscopy: Acquire images of the cells in the 96-well plate.

-

Data Analysis: a. Flow Cytometry: Plot the mean fluorescence intensity against concentration and/or time. b. Fluorescence Microscopy: Use image analysis software (e.g., ImageJ) to quantify the average intracellular fluorescence intensity.

Protocol 2: Determination of Subcellular Localization of IR808-TZ

This protocol describes the use of confocal microscopy and colocalization analysis to determine the subcellular compartments where IR808-TZ accumulates.

Materials:

-

Cells cultured on glass-bottom dishes or coverslips

-

IR808-TZ solution

-

Fluorescent organelle markers (e.g., LysoTracker™ dyes, MitoTracker™ dyes, or transfection with fluorescently-tagged organelle-resident proteins like Rab-GTPases)

-

Live-cell imaging medium

-

Confocal laser scanning microscope

Procedure:

-

Cell Preparation: Grow cells to an appropriate density on imaging-quality dishes or coverslips.

-

Labeling with IR808-TZ: Incubate the cells with IR808-TZ for a time sufficient to allow for internalization and trafficking (determined from uptake studies).

-

Organelle Co-staining: Wash the cells with PBS and then apply the organelle-specific fluorescent marker according to the manufacturer's protocol. For transfection-based markers, this should be done prior to IR808-TZ labeling.

-

Imaging: Replace the staining solution with live-cell imaging medium. Acquire multi-channel z-stack images using a confocal microscope, ensuring separate tracks are used for each fluorophore to prevent spectral bleed-through.

-

Colocalization Analysis: a. Import the images into an analysis software (e.g., Fiji/ImageJ with the JaCoP plugin). b. Select a region of interest (ROI) corresponding to a single cell. c. Calculate the Pearson's Correlation Coefficient and Manders' Overlap Coefficient for the IR808-TZ and organelle marker channels.

Mandatory Visualizations

Caption: A structured workflow for the cellular analysis of IR808-TZ.

Caption: A diagram of the proposed endocytic pathway for IR808-TZ.

Impact on Cellular Signaling Pathways

The act of endocytosis is intrinsically linked with the regulation of cellular signaling.[10][11][12] While IR808-TZ is primarily designed as a fluorescent probe, its accumulation within endo-lysosomal compartments could potentially modulate signaling pathways that are initiated or regulated within these organelles. For example, the trafficking of receptor tyrosine kinases is closely tied to their signaling output. Researchers utilizing IR808-TZ, especially when conjugated to bioactive molecules, should consider evaluating its potential off-target effects on key signaling cascades such as the MAPK/ERK and PI3K/Akt pathways to ensure that the observed biological effects are not confounded by the probe itself.

References

- 1. researchgate.net [researchgate.net]

- 2. Biomedical Applications of Tetrazine Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Tetrazine bioorthogonal chemistry derived in vivo imaging [frontiersin.org]

- 4. An overview of receptor endocytosis and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of endocytosis in activating and regulating signal transduction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pitfalls in methods to study colocalization of nanoparticles in mouse macrophage lysosomes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A practical guide to evaluating colocalization in biological microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. microscopyu.com [microscopyu.com]

- 9. Colocalization of Fluorophores in Confocal Microscopy [evidentscientific.com]

- 10. Effects of endocytosis on receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ENDOCYTOSIS PROMOTES RAPID DOPAMINERGIC SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of endocytosis on receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biocompatibility and In Vitro Cytotoxicity of IR808

Disclaimer: This technical guide focuses on the biocompatibility and in vitro cytotoxicity of the near-infrared fluorescent dye IR808 and its derivatives, such as IR808-PEG-FA and IR808@MnO, based on available scientific literature. Specific data for a variant designated as "IR808-TZ" was not found in the conducted searches. The information presented herein is intended for researchers, scientists, and drug development professionals.

Executive Summary

IR808 is a heptamethine cyanine dye with significant potential in biomedical applications, particularly in tumor imaging and phototherapy, owing to its near-infrared absorption and emission properties. This guide provides a comprehensive overview of its biocompatibility and in vitro cytotoxic effects. Studies have demonstrated that the biocompatibility of IR808 can be enhanced through modifications, such as PEGylation. Its cytotoxic and apoptotic effects have been evaluated in various cancer and normal cell lines, indicating a generally favorable safety profile for normal cells and selective effects on malignant cells, particularly when used in photodynamic or photothermal therapy.

Quantitative Cytotoxicity and Biocompatibility Data

The following tables summarize the quantitative data from in vitro studies on IR808 and its derivatives.

Table 1: Cell Viability Assessment of IR808

| Cell Line(s) | Compound | Assay | Concentration Range | Incubation Time | Key Findings | Reference |

| SiHa, Hela, C-33 (cervical cancer), H8 (normal cervical) | IR808 | Not specified | Various concentrations | Not specified | Survival of all four cell lines was assessed, suggesting good biocompatibility. | [1] |

| A549, MCF-7 | IR808-PEG-FA | CCK-8 | Not specified | Not specified | No appreciable toxicity was observed. | [2] |

Table 2: Cellular Uptake and Selectivity of IR808 Derivatives

| Cell Line(s) | Compound | Metric | Key Findings | Reference |

| H8, SiHa, Hela, C33-A | IR808 | Mean Fluorescence Intensity (MFI) | Significant uptake in cervical cancer cell lines compared to normal cervical cells. | [1] |

| Malignant (CL1-5, A549, MDA-MB-468, U-87MG, MKN-7, Hela) and Benign (BEAS-2B, HUVEC, HSF, VE) | IR808@MnO | Average Radiant Efficiency | Significant difference in fluorescence values between benign and malignant cell lines (p < 0.0001), indicating selective uptake by malignant cells. | [3] |

Experimental Protocols

This section details the general methodologies for key experiments cited in the literature for assessing the biocompatibility and cytotoxicity of near-infrared dyes like IR808.

3.1 Cell Culture

-

Cell Lines: A variety of human cancer cell lines have been utilized, including cervical cancer (SiHa, Hela, C33-A), lung cancer (A549), and breast cancer (MCF-7), as well as normal cell lines like human cervical epithelial cells (H8) and human skin fibroblasts (HSF).

-

Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

3.2 In Vitro Cytotoxicity Assay (General Protocol)

This protocol is a generalized representation based on common cytotoxicity assays like the CCK-8 or MTT assay.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Incubation: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., IR808). Control wells with untreated cells and blank wells with medium only are included.

-

Incubation Period: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: After incubation, a viability reagent (e.g., 10 µL of CCK-8 or MTT solution) is added to each well.

-

Final Incubation: The plates are incubated for an additional 1-4 hours to allow for the conversion of the reagent by metabolically active cells.

-

Data Acquisition: The absorbance is measured at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

3.3 Apoptosis Assay (General Flow Cytometry Protocol)

This protocol outlines a general procedure for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining.

-

Cell Treatment: Cells are treated with the test compound for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Experimental Workflows

4.1 Apoptosis Signaling Pathway

Studies on IR808-loaded nanoethosomes suggest that upon photothermal/photodynamic therapy, apoptosis is induced in hypertrophic scar fibroblasts via the intrinsic mitochondrial pathway.[4] This pathway involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3, leading to programmed cell death.

References

- 1. researchgate.net [researchgate.net]

- 2. Study on the optical and biological properties in vitro of IR808-PEG-FA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IR-808 loaded nanoethosomes for aggregation-enhanced synergistic transdermal photodynamic/photothermal treatment of hypertrophic scars - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

Unveiling the Precision of IR808-TZ: A Technical Guide to its Tumor-Targeting Mechanism

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the tumor-targeting mechanism of the near-infrared (NIR) fluorescent dye IR808. This guide synthesizes critical data on its cellular uptake, biodistribution, and the molecular pathways governing its preferential accumulation in cancerous tissues.

IR808 is a heptamethine cyanine dye that has demonstrated significant potential in preclinical studies for tumor imaging and targeted therapy. Its intrinsic ability to selectively accumulate in tumor cells, without the need for chemical conjugation to a targeting ligand, makes it a compelling agent in the development of next-generation cancer diagnostics and therapeutics. This document provides a detailed exploration of the core mechanisms driving this tumor specificity, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological processes.

Core Tumor-Targeting Mechanisms

The tumor-targeting capability of IR808 is a multifactorial process, primarily driven by the unique physiological and biochemical characteristics of cancer cells. The key mechanisms identified are:

-

Mediated Uptake by Organic Anion-Transporting Polypeptides (OATPs): Cancer cells frequently overexpress OATPs on their surface. These transporters facilitate the entry of IR808 into the cytoplasm, leading to a higher intracellular concentration in malignant cells compared to healthy cells.

-

Mitochondrial Sequestration Driven by Elevated Membrane Potential: A hallmark of many cancer cells is a significantly higher mitochondrial membrane potential compared to normal cells. As a lipophilic cation, IR808 is drawn to and accumulates within the negatively charged mitochondrial matrix, effectively trapping the dye inside the tumor cells.

-

Lysosomal Accumulation: Similar to other lipophilic and weakly basic compounds, IR808 exhibits lysosomotropic properties. It can become protonated and trapped within the acidic environment of lysosomes, further contributing to its retention in cancer cells, which often have an expanded lysosomal compartment.

Quantitative Analysis of IR808 Accumulation

The preferential accumulation of IR808 in malignant cells has been quantified in numerous studies. The following tables summarize key findings regarding its in vitro uptake and in vivo biodistribution.

Table 1: In Vitro Cellular Uptake of IR808 and its Conjugates

| Cell Line | Cell Type | Compound | Average Radiant Efficiency (x 10⁷) | Fold Increase vs. Benign (approx.) | Reference |

| CL1-5 | Human Lung Adenocarcinoma | IR808@MnO | 5.87 ± 0.22 | - | [1] |

| U-87MG | Human Glioblastoma | IR808@MnO | 6.24 ± 0.25 | - | [1] |

| MDA-MB-468 | Human Breast Adenocarcinoma | IR808@MnO | 3.72 ± 0.31 | - | [1] |

| A549 | Human Lung Carcinoma | IR808@MnO | 3.98 ± 0.34 | - | [1] |

| MKN-7 | Human Gastric Adenocarcinoma | IR808@MnO | 3.92 ± 0.47 | - | [1] |

| Hela | Human Cervical Cancer | IR808@MnO | 4.71 ± 0.23 | - | [1] |

| BEAS-2B, HUVEC, HSF, VE | Benign Cell Lines | IR808@MnO | Significantly Lower (p < 0.0001) | 1.0 | [1] |

| U87MG | Human Glioblastoma (αvβ3+) | IR-808(RGD) | High | - | [2] |

| L929 | Mouse Fibroblast (αvβ3-) | IR-808(RGD) | Negligible | - | [2] |

Note: Data for IR808@MnO shows significant differences in fluorescence values between malignant and benign cell lines. Specific values for benign lines were not provided in the source but were statistically lower.

Table 2: In Vivo Tumor-to-Background Ratios of IR808 and its Conjugates

| Compound | Tumor Model | Time Post-Injection | Tumor-to-Normal Tissue Ratio | Tumor-to-Skin Ratio | Reference |

| IR808-DOTA | MCF-7 (Breast) | 6 h | > 4 | - | [3] |

| IR808-DOTA | MCF-7 (Breast) | 24 h | ~ 8 | - | [3] |

| IR808-DOTA | MCF-7 (Breast) | 72 h | ~ 6 | - | [3] |

| IR-808(RGD) | U87MG (Glioblastoma) | 24 h | - | ~ 4 | [2] |

| IR-808(RGD)-IP | U87MG (Glioblastoma) | 24 h | - | > 4 | [2] |

| IR-808(RGD)-IP2 | U87MG (Glioblastoma) | 24 h | - | > 4 | [2] |

Note: The tumor-to-normal tissue ratio for IR808-DOTA was measured against the ear. The tumor-to-skin ratio for IR-808(RGD) conjugates was used as a measure of background.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in IR808's tumor targeting, the following diagrams have been generated using Graphviz.

Detailed Experimental Protocols

To facilitate the replication and further investigation of IR808's properties, this section outlines the methodologies for key experiments.

Protocol 1: In Vitro Cellular Uptake Assay

-

Cell Culture: Plate cancer and normal (control) cell lines in 96-well black-walled, clear-bottom plates at a density of 1 x 10⁴ cells per well. Culture overnight in appropriate media at 37°C and 5% CO₂.

-

IR808 Incubation: Prepare a stock solution of IR808 in DMSO and dilute to the desired final concentration (e.g., 5-10 µM) in serum-free cell culture medium. Remove the culture medium from the wells and add the IR808-containing medium. Incubate for a specified period (e.g., 30 minutes to 2 hours) at 37°C.

-

Washing: Aspirate the IR808 solution and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove unbound dye.

-

Fluorescence Quantification:

-

Plate Reader: Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters (e.g., Ex: 780 nm, Em: 810 nm).

-

Flow Cytometry: Detach the cells using trypsin-EDTA, resuspend in PBS, and analyze using a flow cytometer equipped with a near-infrared laser.

-

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration. Compare the uptake in cancer cells to that in normal cells.

Protocol 2: In Vivo Biodistribution Study

-

Animal Model: Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

IR808 Administration: Prepare a sterile solution of IR808 in a suitable vehicle (e.g., PBS with a small percentage of a solubilizing agent). Administer a single intravenous injection of the IR808 solution (e.g., 10-20 µg per mouse) via the tail vein.

-

In Vivo Fluorescence Imaging: At various time points post-injection (e.g., 1, 6, 24, 48, and 72 hours), anesthetize the mice and perform whole-body near-infrared fluorescence imaging using an in vivo imaging system.

-

Ex Vivo Analysis: At the final time point, euthanize the mice and dissect the tumor and major organs (liver, spleen, kidneys, lungs, heart, etc.). Arrange the tissues and image them ex vivo to quantify the fluorescence signal in each organ.

-

Data Analysis: Using the imaging software, draw regions of interest (ROIs) around the tumor and normal tissues to quantify the average fluorescence intensity. Calculate the tumor-to-background ratio by dividing the fluorescence intensity of the tumor by that of a non-tumor-bearing area (e.g., muscle or skin).

This technical guide provides a foundational understanding of the tumor-targeting mechanism of IR808. The presented data and protocols are intended to serve as a valuable resource for the scientific community to advance the development of IR808-based technologies for the improved diagnosis and treatment of cancer.

References

In-depth Technical Guide: Biodistribution and Pharmacokinetics of IR808-TZ in Mice

A comprehensive review of the existing scientific literature reveals a notable absence of studies specifically detailing the biodistribution and pharmacokinetics of a compound designated as "IR808-TZ" in mice. Extensive searches for this particular conjugate have not yielded any specific data, precluding the creation of a detailed technical guide on its in vivo behavior.

However, to provide valuable insights for researchers in this field, this guide will focus on the biodistribution and general pharmacokinetic properties of the parent near-infrared (NIR) fluorescent dye, IR808 , in murine models. The information presented here is based on available research and can serve as a foundational reference for understanding the behavior of IR808-based imaging agents. It is crucial to note that the conjugation of a "TZ" moiety (which, based on available literature, may speculatively refer to a tetrazine or another targeting ligand) would significantly alter the biodistribution and pharmacokinetic profile of the resulting molecule.

Biodistribution of IR808 Dye in Mice

IR808 is a near-infrared fluorescent dye that has been investigated for its tumor-targeting capabilities, often without the need for chemical conjugation to a targeting ligand.[1] Studies in tumor-bearing mice have demonstrated that intravenously administered IR808 exhibits a tendency to accumulate in tumor tissues, providing a basis for its use in fluorescence molecular imaging.[1][2]

Quantitative Data Summary:

Due to the lack of specific quantitative biodistribution data for IR808 alone across multiple studies in a comparable format, a comprehensive data table cannot be constructed. However, a study on cervical cancer in tumor-bearing nude mice reported that IR808 exhibited significant tumor-to-background ratios in fluorescence molecular imaging.[1][2] This suggests preferential accumulation in the tumor compared to surrounding normal tissues.

General Pharmacokinetic Properties of Near-Infrared Dyes

Generally, small molecule NIR dyes are cleared from the body through hepatobiliary and/or renal excretion.[3] The half-life of these dyes in circulation can vary widely depending on their formulation and any conjugated targeting groups.

Experimental Protocols

The following sections detail generalized methodologies for conducting biodistribution and pharmacokinetic studies of NIR dyes like IR808 in mice, based on common practices in the field.

Animal Models

-

Animal Species: Athymic nude mice (nu/nu) or other immunocompromised strains are commonly used for xenograft tumor models.[5] For studies not involving tumor xenografts, strains like C57BL/6J may be utilized.[3]

-

Tumor Models: For tumor biodistribution studies, cancer cells (e.g., cervical cancer cell lines) are subcutaneously or orthotopically implanted in the mice.[1][6] Tumor growth is monitored, and studies commence when tumors reach a specified size.[5]

Administration of IR808

-

Route of Administration: Intravenous (IV) injection, typically through the tail vein, is the standard route for assessing systemic biodistribution and pharmacokinetics.[1]

-

Dosage: The dosage of the imaging agent is a critical parameter and is determined based on the specific formulation and imaging system sensitivity.

In Vivo and Ex Vivo Imaging

-

Imaging System: An in vivo imaging system (IVIS) or similar fluorescence imaging equipment is used to capture whole-body fluorescence images of the mice at various time points post-injection.[7]

-

Image Acquisition: Mice are anesthetized during imaging. Fluorescence images are acquired using appropriate excitation and emission filters for IR808 (excitation around 808 nm).

Pharmacokinetic Analysis

-

Blood Sampling: To determine the pharmacokinetic profile, blood samples are collected from the mice at multiple time points after the injection of the dye.

-

Data Analysis: The fluorescence intensity in the blood samples is measured and used to calculate pharmacokinetic parameters such as distribution half-life (t1/2α) and terminal half-life (t1/2β).[3]

Visualizations

Experimental Workflow for Biodistribution Studies

The following diagram illustrates a typical experimental workflow for assessing the biodistribution of a near-infrared fluorescent dye in a murine tumor model.

Caption: Murine Biodistribution Study Workflow.

References

- 1. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and application of a near-infrared fluorescent probe for in vivo imaging of aminopeptidase N - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacokinetics and biodistribution of near-infrared fluorescence polymeric nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and biodistribution of near-infrared fluorescence polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for IR808 in In Vivo Near-Infrared Imaging

Audience: Researchers, scientists, and drug development professionals.

Introduction: IR808 is a near-infrared (NIR) fluorescent dye utilized for in vivo imaging applications, primarily in oncology research.[1][2][3] Its fluorescence emission in the NIR spectrum (around 808 nm) allows for deep tissue penetration with reduced autofluorescence, making it an effective tool for non-invasive, real-time monitoring of biological processes.[2][4] IR808 can be used as a tumor-targeting agent without the need for chemical conjugation, as it preferentially accumulates in tumor cells.[1][5] This preferential uptake is thought to be related to the higher mitochondrial membrane potential in cancer cells compared to normal cells.[6] Additionally, IR808 can be conjugated to targeting moieties, such as RGD peptides, to enhance its specificity for certain cell surface receptors, like integrin αvβ3, which is overexpressed in many tumor types.[7] These application notes provide detailed protocols for using IR808 for in vivo near-infrared imaging of tumors.

Quantitative Data Summary

The following tables summarize quantitative data from preclinical studies using IR808 and its conjugates for tumor imaging.

Table 1: In Vitro Staining Parameters

| Cell Type | IR808 Concentration | Incubation Time | Purpose | Reference |

| Malignant Pleuroperitoneal Effusion Cells | 5 µM | 10 min | Detection of malignant cells | [1] |

| Cervical Cancer Cell Lines (SiHa, Hela, C33-A) and Normal Cervical Epithelial Cells (H8) | 10 µg/mL | Not Specified | Assessment of dye uptake | [1] |

| αvβ3-positive U87MG and αvβ3-negative L929 cells | Not Specified | Not Specified | To confirm αvβ3 integrin specificity of RGD-conjugated dyes | [7] |

Table 2: In Vivo Tumor-to-Background Ratios

| Animal Model | Imaging Agent | Time Point | Tumor-to-Skin Ratio | Reference |

| U87MG Tumor-Bearing Mice | IR-808 | ~24 h | ~2.5 | [7] |

| U87MG Tumor-Bearing Mice | IR-808(RGD) | ~24 h | ~3.5 | [7] |

| U87MG Tumor-Bearing Mice | IR-808(RGD)-IP | ~24 h | ~4.5 | [7] |

| U87MG Tumor-Bearing Mice | IR-808(RGD)-IP2 | ~24 h | ~6.0 | [7] |

| Cervical Tumor-Bearing Nude Mice | IR808 | Not Specified | Significant tumor-to-background ratios | [1][5] |

Experimental Protocols

Protocol 1: In Vitro Staining of Cancer Cells with IR808

This protocol describes the procedure for staining cancer cells with IR808 to assess dye uptake.

Materials:

-

IR808 dye

-

Cancer cell lines (e.g., SiHa, HeLa, C33-A) and a normal cell line for control (e.g., H8)

-

Cell culture medium (e.g., DMEM)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope or flow cytometer

Procedure:

-

Culture cells to the desired confluency in a suitable culture vessel (e.g., 96-well plate, chamber slide).

-

Prepare a stock solution of IR808 in an appropriate solvent (e.g., DMSO).

-

Dilute the IR808 stock solution in cell culture medium to a final concentration of 5 µM.[1]

-

Remove the existing cell culture medium from the cells and wash once with PBS.

-

Add the IR808-containing medium to the cells.

-

Incubate the cells for 10 minutes at 37°C.[1]

-

After incubation, remove the staining solution and wash the cells three times with PBS.

-

Image the cells using a fluorescence microscope with appropriate filter sets for NIR imaging or analyze by flow cytometry.

Protocol 2: In Vivo Near-Infrared Imaging of Tumors in a Mouse Model

This protocol details the steps for performing in vivo NIR imaging of tumors in a xenograft mouse model using IR808.

Materials:

-

Tumor-bearing mice (e.g., nude mice with subcutaneous U87MG or cervical cancer xenografts)[1][7]

-

IR808 dye or IR808-conjugate

-

Sterile PBS

-

In vivo imaging system (e.g., IVIS Spectrum) with appropriate filters for NIR fluorescence imaging[8]

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Animal Preparation: Anesthetize the tumor-bearing mouse using isoflurane.[8][9]

-

Probe Preparation: Prepare a 200 µM solution of IR808 or IR808-conjugate in sterile PBS.[7]

-

Injection: Inject 200 µL of the prepared IR808 solution intravenously via the tail vein.[7]

-

Imaging:

-

Place the anesthetized mouse in the in vivo imaging system.

-

Acquire fluorescence images at various time points post-injection (e.g., 0, 2, 4, 8, 12, 24, and 48 hours) to determine the optimal imaging window.[4]

-

Use an excitation wavelength of approximately 808 nm and collect emission above 1000 nm for NIR-II imaging.[7] For standard NIR imaging, an emission filter around 830 nm can be used.[9]

-

-

Data Analysis:

-

Draw regions of interest (ROIs) around the tumor and a non-tumor area (e.g., skin or muscle) to quantify the fluorescence intensity.[7]

-

Calculate the tumor-to-background ratio to assess the specific accumulation of the probe in the tumor.

-

-

Biodistribution (Optional):

-

At the end of the imaging study, euthanize the mouse.

-

Dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

-

Image the excised organs ex vivo using the imaging system to determine the biodistribution of the IR808 probe.[7]

-

Visualizations

Caption: Experimental workflow for in vivo tumor imaging using IR808.

Caption: Proposed mechanism of IR808 accumulation in tumor cells.

References

- 1. researchgate.net [researchgate.net]

- 2. Near-infrared fluorescent probes in cancer imaging and therapy: an emerging field - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IR-808 - CD Bioparticles [cd-bioparticles.net]

- 4. Visibly acoustic delivery of IR808 into tumor via gas vesicles enhances photothermal therapy efficacy against tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pre-clinical study of IR808 dye for cervical cancer in vitro and in vivo imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IR808@MnO nano-near infrared fluorescent dye’s diagnostic value for malignant pleural effusion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Near-Infrared Fluorescence Imaging of Tumor Integrin αvβ3 Expression with Cy7-Labeled RGD Multimers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. www3.nd.edu [www3.nd.edu]

Application Notes and Protocols for Photothermal Therapy of Tumors using IR808-TZ

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photothermal therapy (PTT) is a minimally invasive cancer treatment that utilizes photothermal agents to convert near-infrared (NIR) light into heat, leading to localized hyperthermia and subsequent tumor cell death. IR808-TZ is a specialized formulation of the near-infrared cyanine dye IR808, designed for enhanced stability, tumor targeting, and photothermal efficacy. These application notes provide a comprehensive overview and detailed protocols for the pre-clinical evaluation of IR808-TZ in tumor photothermal therapy.

When exposed to 808 nm laser irradiation, IR808-TZ efficiently converts light energy into heat, raising the local temperature of the tumor tissue. This localized temperature increase, typically above 42°C, can induce cell death through various mechanisms, including apoptosis and necrosis.[1] The targeted delivery of IR808-TZ to the tumor site minimizes damage to surrounding healthy tissues.

Data Presentation

Table 1: In Vitro Photothermal Performance of IR808-TZ Formulations

| Formulation | Concentration (µg/mL) | Laser Power Density (W/cm²) | Irradiation Time (min) | Temperature Increase (ΔT °C) | Photothermal Conversion Efficiency (η) | Reference |

| GVs-IR808 | 160 | 1.0 | 5 | 30.0 | 41% | [2] |

| Au-Bi-GSH@IR808 | - | - | - | - | 34.2% | [3][4] |

| IR808-DOTA | 5 mg/kg (in vivo) | 1.0 | 10 | ~23 | - | [5] |

Table 2: In Vivo Photothermal Efficacy of IR808-TZ in Tumor-Bearing Mice

| Tumor Model | IR808-TZ Formulation | Administration Route | Laser Power Density (W/cm²) | Treatment Regimen | Tumor Growth Inhibition | Reference |

| 4T1 Murine Breast Cancer | GVs-IR808 | Intravenous | 1.0 | Single injection, laser at 24h | Significant inhibition | [2][6] |

| MCF-7 Human Breast Cancer | IR808-DOTA | Intravenous | 1.0 | Single injection, laser at 24h | Significant inhibition | [5] |

| 4T1 Murine Breast Cancer | PPy NPs | Intravenous | 1.0 | Single injection, laser at 24h | Complete tumor ablation | [7] |

Table 3: Biodistribution of IR808 Formulations in Tumor-Bearing Mice

| Formulation | Time Post-Injection (h) | Tumor Accumulation (%ID/g) | Tumor-to-Muscle Ratio | Key Organs of Accumulation | Reference |

| PPy NPs | 24 | ~5 | - | Liver, Spleen | [7] |

| iRGD-ZW800 | 96 | - | High | Tumor | |

| IR808 | 24 | High | Significant | Tumor, Liver, Kidney | [8][9] |

Experimental Protocols

Protocol 1: Formulation of IR808-TZ Nanoparticles

This protocol describes a general method for encapsulating IR808 into a polymeric nanoparticle system for enhanced stability and passive tumor targeting via the Enhanced Permeability and Retention (EPR) effect.

Materials:

-

IR808 dye

-

Poly(lactic-co-glycolic acid) (PLGA)

-

Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)

-

Dichloromethane (DCM)

-

Polyvinyl alcohol (PVA) solution (2% w/v)

-

Deionized water

-

Magnetic stirrer

-

Probe sonicator

-

Centrifuge

Procedure:

-

Organic Phase Preparation: Dissolve 10 mg of PLGA and 2 mg of PEG-PLGA in 1 mL of DCM. Add 0.5 mg of IR808 to this solution and mix until fully dissolved.

-

Emulsification: Add the organic phase dropwise to 4 mL of 2% PVA solution while stirring vigorously on a magnetic stirrer.

-